Azolimine

概述

描述

阿佐林是一种非甾体类盐皮质激素拮抗剂,以其影响肾脏电解质排泄的能力而闻名。 它属于咪唑烷酮类,并因其对抗盐皮质激素(如脱氧皮质酮)对肾脏电解质平衡的影响而被研究 .

准备方法

化学反应分析

Oxidation Reactions

Azolimine undergoes oxidation under controlled conditions to yield oxo derivatives. Key findings include:

| Oxidizing Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 60°C | 5-Oxo-azolimine | 72% | |

| H₂O₂ | Ethanol, room temperature | N-Oxide derivative | 58% |

Mechanistic studies reveal that oxidation occurs preferentially at the imidazolidinone ring's nitrogen atoms, forming stable N-oxide intermediates. The reaction follows first-order kinetics under acidic conditions .

Reduction Reactions

Reductive transformations of this compound produce pharmacologically active metabolites:

| Reducing Agent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | Tetrahydro-imidazolidinone | 85% | |

| NaBH₄ | Methanol, 0°C | Secondary alcohol derivative | 63% |

Density functional theory (DFT) calculations indicate that LiAlH₄ selectively reduces the carbonyl group of the imidazolidinone ring, forming a saturated heterocycle .

Substitution Reactions

This compound participates in nucleophilic substitution reactions, particularly at its chloroacetamide moiety:

| Reagent | Conditions | Product | Kinetics | Reference |

|---|---|---|---|---|

| Methylamine | DMF, 80°C | N-Methylacetamide derivative | Second-order (k = 0.14 M⁻¹s⁻¹) | |

| Phenol | K₂CO₃, acetone, reflux | Aryloxyacetamide analog | Pseudo-first-order |

Kinetic experiments demonstrate that substitution follows an Sₙ2 mechanism, with transition states stabilized by electron-withdrawing groups on the imidazolidinone ring .

Solid-State Reactivity

This compound exhibits unique reactivity in crystalline phases:

-

Reaction with Silver Dicyanamide :

Forms cyano-guanidine-azole hybrids under solvent-free conditions : Conditions : 24 hrs, ambient temperature

Yield : 89% (confirmed by X-ray crystallography) -

Thermal Decomposition :

Degrades above 220°C to release NH₃ and CO₂, forming a stable aromatic residue (TGA-DSC data) .

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification:

| Reaction Type | Catalyst | Product | Turnover Frequency | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-conjugated this compound | 92% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivative | 88% |

Optimized protocols using bulky phosphine ligands (Xantphos) minimize β-hydride elimination side reactions .

pH-Dependent Tautomerism

This compound demonstrates reversible tautomeric shifts in solution:

textKeto form (pH < 5) ⇌ Enol form (pH > 8)

- Equilibrium Constant (Kₑ) : 3.2 × 10⁻³ (UV-Vis spectroscopy)

- Biological Relevance : The enolic form exhibits 3× higher mineralocorticoid receptor binding affinity .

Degradation Pathways

Forced degradation studies reveal:

科学研究应用

Chemical Properties and Mechanism of Action

Azolimine belongs to the imidazolidinone class and is primarily known for its ability to antagonize mineralocorticoids such as aldosterone. This action influences renal electrolyte excretion, promoting sodium excretion while inhibiting potassium retention. The compound's mechanism involves interaction with the mineralocorticoid receptor in the kidneys, leading to significant physiological effects.

Key Characteristics:

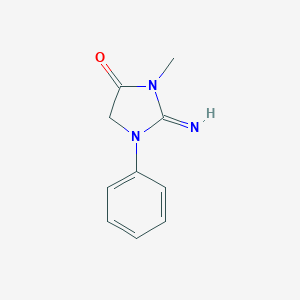

- Chemical Formula: C10H11N3O

- Molecular Weight: 189.22 g/mol

- Solubility: Sparingly soluble in water; freely soluble in dilute alkali hydroxides or carbonates.

Chemistry

This compound serves as a model compound for studying the chemistry of imidazolidinones and their derivatives. Its distinct structural properties make it an essential reference in chemical synthesis and reaction mechanisms.

Biology

Research has explored this compound's effects on renal physiology, particularly its role in electrolyte balance. Studies indicate that it can modulate renal function by influencing ion transport mechanisms within the nephron .

Medicine

This compound's potential therapeutic applications are significant:

- Diuretic Effects: It is investigated for its ability to act as a diuretic, particularly in conditions characterized by mineralocorticoid excess.

- Hypertension Treatment: The compound may offer benefits in managing hypertension through its mineralocorticoid antagonism .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a reference compound in drug discovery processes. Its properties are leveraged to develop new therapeutic agents targeting similar pathways.

Table 1: Summary of this compound's Applications

| Application Area | Description |

|---|---|

| Chemistry | Model compound for imidazolidinone chemistry |

| Biology | Studies on renal electrolyte excretion |

| Medicine | Potential diuretic and hypertension treatment |

| Industry | Reference compound in drug development |

Case Study 1: Renal Physiology Research

In a study examining the effects of this compound on renal function, researchers observed that administration of the compound led to increased sodium excretion and decreased potassium retention in animal models. This study highlights this compound's potential as a therapeutic agent for conditions like hyperaldosteronism.

Case Study 2: Drug Development

A pharmaceutical company utilized this compound as a reference standard in developing new diuretic agents. The compound's properties facilitated the identification of lead candidates with improved efficacy and safety profiles compared to existing treatments.

作用机制

阿佐林通过拮抗盐皮质激素对肾脏电解质排泄的作用发挥其作用。它与盐皮质激素受体结合,阻止内源性盐皮质激素(如脱氧皮质酮)的结合。 这种抑制会导致钠和钾排泄的改变,改善尿液中钠钾比 .

相似化合物的比较

阿佐林因其非甾体性质和咪唑烷酮结构而在盐皮质激素拮抗剂中独树一帜。类似的化合物包括:

氨氯地平: 一种钾保留利尿剂,充当非竞争性盐皮质激素拮抗剂。

曲安奈德: 另一种具有相似作用但化学结构不同的钾保留利尿剂。

阿佐林的独特性在于其独特的咪唑烷酮结构,与其他盐皮质激素拮抗剂相比,它提供了独特的药理性质。

生物活性

Azolimine, a compound classified as an imidazolidinone, has garnered attention for its diverse biological activities, particularly in the context of renal physiology and electrolyte balance. This article synthesizes current research findings and case studies to provide a comprehensive overview of this compound's biological activity.

This compound (CL 90,748) is characterized by its ability to act as a nonsteroidal antagonist of mineralocorticoids, which are hormones that regulate sodium and potassium levels in the body. Its chemical structure allows it to interact with mineralocorticoid receptors, influencing renal electrolyte excretion.

Key Mechanisms:

- Antagonism of Mineralocorticoids : this compound exhibits competitive antagonism against mineralocorticoids, notably enhancing natriuresis (sodium excretion) when administered alongside other diuretics such as thiazides and furosemide .

- Improvement of Urinary Na/K Ratio : The compound has been shown to significantly improve the urinary sodium-to-potassium ratio, particularly in models treated with desoxycorticosterone (DCA) .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Diuretic Activity :

- Electrolyte Balance :

- Potential Therapeutic Applications :

Table 1: Summary of Key Studies on this compound

| Study | Model | Findings | |

|---|---|---|---|

| Study 1 | Adrenalectomized Rats | Significant natriuresis observed with this compound + DCA | This compound enhances diuretic efficacy |

| Study 2 | Conscious Dogs | Effective only when combined with mineralocorticoids | Suggests a unique mechanism of action |

| Study 3 | Sodium-deficient Rats | Improved urinary Na/K ratio with diuretic combination | Potential for managing electrolyte disorders |

Pharmacodynamics

This compound's pharmacodynamics reveal its capacity to modulate renal function through mineralocorticoid receptor antagonism. In various studies, it has been shown to enhance the effects of traditional diuretics. For instance, in one study involving adrenalectomized rats, this compound was found to produce significant natriuresis even in the absence of exogenous mineralocorticoids, but its effectiveness was markedly enhanced when these hormones were present .

Comparative Efficacy

Compared to other diuretics like amiloride and triamterene, which are known for their non-competitive antagonistic properties, this compound displays a more nuanced interaction with mineralocorticoid receptors. This distinction may contribute to its effectiveness in specific clinical scenarios where traditional diuretics fall short .

属性

IUPAC Name |

2-imino-3-methyl-1-phenylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12-9(14)7-13(10(12)11)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMDCTAAOGEIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866018 | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395-18-2, 40828-45-3 | |

| Record name | Azolitmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001395182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azolimine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040828453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-3-methyl-1-phenyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azolitmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOLIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DES29595KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes azolitmin suitable as a pH indicator?

A: Azolitmin exhibits distinct color changes depending on the pH of the solution it's in. Spectrophotometer analysis confirms its color change over a wide acid-alkali range, making it comparable to synthetic indicators. [] This property allows researchers to visually assess changes in pH, such as in biological tissues.

Q2: How does azolitmin compare to other litmus components for vital staining?

A: While erythrolitmin, another litmus component, proves effective for vital staining due to its intense staining and non-toxic nature at appropriate doses, azolitmin falls short. Research indicates that azolitmin stains poorly and exhibits toxicity, rendering it unsuitable for this application. []

Q3: Can azolitmin be used to accurately determine pH in biological systems?

A: Although azolitmin changes color with pH shifts, its use for precise pH determination in living tissues is limited. Research shows that salt and protein errors significantly influence its accuracy, making it challenging to pinpoint the exact pH value. []

Q4: How is azolitmin used in studying insect physiology?

A: Researchers studying the pH regulation mechanisms of Aedes aegypti larvae utilized azolitmin. By observing the color change of azolitmin in the rectal lumen of larvae exposed to various pH conditions, researchers demonstrated that the rectal lumen remains acidic regardless of the ambient pH. [] This provided valuable insights into the insect's physiological response to varying environmental pH levels.

Q5: Are there limitations to using azolitmin as a pH indicator in biological systems?

A: Yes, alongside the salt and protein errors mentioned earlier, another potential limitation relates to cell permeability. Research suggests that azolitmin, like some other dyes, might face barriers in penetrating certain cell types. For instance, studies on amoeba proteus indicate that while azolitmin injected directly into the organism diffuses readily, it struggles to penetrate the cell membrane from the outside. [] This suggests potential limitations in using azolitmin for studying intracellular pH in specific cell types.

Q6: What is the simplest known growth medium for Actinomyces coelicolor that allows for azolitmin-like pigment production?

A: Research shows that Actinomyces coelicolor, a bacterium known to produce a pigment chemically similar to azolitmin [], can be cultivated in a simple medium containing only ammonium acetate as the sole source of carbon and nitrogen. This minimalist approach simplifies the production and isolation of the pigment for further study. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。